molecular formula C23H22N6O B1193296 NCGC-959

NCGC-959

Cat. No. B1193296
M. Wt: 398.47
InChI Key: WPCWPXCQWFGWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NCGC-959 is the negative control compound for ML323 (GLXC-04121).

Scientific Research Applications

The NIH Chemical Genomics Center (NCGC) has been pivotal in integrating industrial technology and experience into the scientific community, offering small molecule compounds for research applications. The NCGC operates under standard procedures, evolving from lessons learned during its pilot phase and contributing to innovative discoveries (Thomas et al., 2009).

TOX 21: Advancing Toxicity Testing

The NCGC is integral to the TOX 21 program, boasting a high-tech automated laboratory that accelerates chemical screening. With the ability to yield millions of molecular data points, the center supports extensive toxicity testing, pushing the boundaries of traditional approaches (Schmidt, 2009).

Transforming Toxicity Testing Paradigms

The US Tox21 program represents a shift from in vivo toxicity tests to in vitro methods, aiming to develop predictive models for adverse health effects in humans. The NCGC's quantitative high-throughput screening (qHTS) paradigm is central to this transition, profiling vast numbers of compounds to identify mechanisms of action and prioritize compounds for detailed analysis (Shukla et al., 2010).

NCGC's Role in Public Policy and Scientific Research

The NCGC also plays a role in informing public policy decisions, utilizing large-scale data sets like the National Core Indicators (NCI) to drive state-level policy changes. This application of scientific data in policy-making underscores the center's multifaceted impact (Moseley et al., 2013).

properties

Product Name

NCGC-959

Molecular Formula

C23H22N6O

Molecular Weight

398.47

IUPAC Name

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-(oxetan-3-yl)phenyl)-5-methylpyrimidin-4-amine

InChI

InChI=1S/C23H22N6O/c1-16-12-24-23(21-5-3-2-4-20(21)18-14-30-15-18)27-22(16)25-13-17-6-8-19(9-7-17)29-11-10-26-28-29/h2-12,18H,13-15H2,1H3,(H,24,25,27)

InChI Key

WPCWPXCQWFGWJG-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=CC=CC=C2C3COC3)N=C1NCC4=CC=C(N5N=NC=C5)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NCGC-959;  NCGC 959;  NCGC959

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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